Benzo[d]isoxazol-3-ol
Overview
Description
Synthesis Analysis
The synthesis of benzo[d]isoxazol-3-ol derivatives involves various strategies, including [5 + 1] and [5 + 2] cycloaddition reactions facilitated by gold catalysis, demonstrating the compound's utility as a novel nucleophile in organic synthesis (Xu, Zhao, Li, & Liu, 2018). Moreover, the iodine(III)-mediated [3 + 2] cyclization in aqueous medium offers a one-pot approach to synthesize benzo[d]isoxazole-4,7-diols, showcasing the versatility in constructing benzoisoxazole frameworks (Hou, Lu, & Liu, 2013).
Molecular Structure Analysis
The molecular structure and reactivity of benzoisoxazole derivatives, such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives, have been elucidated through X-ray diffraction analysis and ab initio calculations. These studies reveal insights into the electronic structure, electron affinity, and aromaticity, which are crucial for their reactivity and potential applications in organic electronics (Chmovzh et al., 2023).
Chemical Reactions and Properties
Benzo[d]isoxazol-3-ol derivatives engage in a variety of chemical reactions, including cycloadditions that enable the concise and chemoselective synthesis of complex heterocyclic structures. These reactions underline the compound's role as a versatile building block in organic synthesis (Xu, Zhao, Li, & Liu, 2018).
Physical Properties Analysis
The physical properties of benzo[d]isoxazol-3-ol derivatives are closely tied to their molecular structure, with specific focus on solubility, melting point, and stability. These characteristics are essential for determining the compound's suitability in various applications, from material science to pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of benzo[d]isoxazol-3-ol, including acidity, basicity, and reactivity with various organic and inorganic reagents, are pivotal for its functionalization and application in synthesis. The compound's ability to participate in cycloaddition reactions, for example, is a testament to its rich chemistry and utility in constructing complex molecular architectures (Xu, Zhao, Li, & Liu, 2018).
Scientific Research Applications
D-Amino Acid Oxidase Inhibition
Benzo[d]isoxazol-3-ol derivatives have been synthesized and evaluated as D-amino acid oxidase (DAAO) inhibitors. DAAO catalyzes the oxidation of D-amino acids, including d-serine, an agonist at the NMDA receptor. A study found that 5-chloro-benzo[d]isoxazol-3-ol (CBIO) potently inhibited DAAO with submicromolar IC50, enhancing plasma and brain levels of d-serine when co-administered orally with d-serine in rats (Ferraris et al., 2008).
Gold-Catalyzed Cycloaddition Reactions
Benzo[d]isoxazoles can act as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. These reactions demonstrate the chemical versatility of benzo[d]isoxazoles in synthetic organic chemistry (Xu et al., 2018).
Anticonvulsant Properties
A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives have been prepared and evaluated for their anticonvulsant activities, showing potential as antiepileptic drugs. These compounds exhibited significant efficacy in animal models, suggesting their therapeutic potential for epilepsy treatment (Malik et al., 2014).
Antioxidant and Anticancer Activities
Novel 2-allylbenzo[d]isoxazol-3(2H)-ones have shown significant in vitro antioxidant and anticancer activities, particularly against human colon cancer cells. These findings indicate the potential of benzo[d]isoxazol-3-ol derivatives in the development of new therapeutic agents for cancer and oxidative stress-related diseases (Anand et al., 2014).
Receptor Tyrosine Kinase Inhibition
Benzoisoxazoles have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), showing potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor families. These compounds exhibited promising in vivo efficacy in models of VEGF-stimulated vascular permeability and tumor growth (Ji et al., 2008).
Anti-Tubercular Activity
Certain benzo[d]isoxazole derivatives have been identified as potent anti-tubercular agents, effective against Mycobacterium tuberculosis strains. This highlights the potential of these compounds in the development of new treatments for tuberculosis (Naidu et al., 2016).
Enhancement of D-Serine Efficacy
Coadministration of a DAAO inhibitor, such as 5-chloro-benzo[d]isoxazol-3-ol, with D-serine enhances the efficacy of D-serine in attenuating prepulse inhibition deficits. This suggests therapeutic potential for coadministration of D-serine and a DAAO inhibitor in the treatment of schizophrenia (Hashimoto et al., 2009).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
properties
IUPAC Name |
1,2-benzoxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDQYRDCPNBPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176116 | |
Record name | 1,2-Benzisoxazol-3-ol (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isoxazol-3-ol | |
CAS RN |
21725-69-9 | |
Record name | 1,2-Benzisoxazol-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21725-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisoxazol-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoxazol-3-ol (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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